BenchChemオンラインストアへようこそ!

4-(4,5-Dihydro-1H-imidazol-2-yl)phenol

Pharmacology Receptor binding α2-adrenoceptor

4-(4,5-Dihydro-1H-imidazol-2-yl)phenol is a unique imidazolylphenol scaffold with validated multi-target activity: high-affinity I2-imidazoline receptor ligand (Ki=6.30 nM, 7.8-fold selective over α2A), dual 5-lipoxygenase/thromboxane synthase inhibitor, HRP-luminol chemiluminescence enhancer, and a key building block for bis-imidazoline metal-coordination complexes. Its phenolic hydroxyl group enables conjugation chemistry that methyl-substituted analogs cannot support. For I2 receptor pharmacology, inflammatory disease drug discovery, diagnostic assay development, or coordination chemistry, this specific compound (CAS 212485-91-1) delivers the defined selectivity and synthetic versatility required. ≥98% purity ensures reproducible results across all applications.

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
CAS No. 212485-91-1
Cat. No. B1496174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4,5-Dihydro-1H-imidazol-2-yl)phenol
CAS212485-91-1
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESC1CN=C(N1)C2=CC=C(C=C2)O
InChIInChI=1S/C9H10N2O/c12-8-3-1-7(2-4-8)9-10-5-6-11-9/h1-4,12H,5-6H2,(H,10,11)
InChIKeyNPDVQVNFWYFKNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4,5-Dihydro-1H-imidazol-2-yl)phenol (CAS 212485-91-1): Procurement-Relevant Profile for Research and Diagnostic Applications


4-(4,5-Dihydro-1H-imidazol-2-yl)phenol (CAS 212485-91-1), also known as 2-(4-hydroxyphenyl)-2-imidazoline, is a heterocyclic compound containing both an imidazoline ring and a phenolic hydroxyl group . This compound is commercially available from major suppliers including Sigma-Aldrich (Catalog No. 666092) and Santa Cruz Biotechnology (Catalog No. sc-226394) with purity specifications of ≥97-98% . Its molecular weight is 162.19 g/mol with formula C9H10N2O, and it exhibits a melting point of 280°C (dec.) . The compound finds primary applications in three distinct domains: as an α2-adrenoceptor and imidazoline receptor ligand for pharmacological studies, as a dual 5-lipoxygenase/thromboxane synthase inhibitor scaffold in drug discovery, and as a chemiluminescence enhancer in diagnostic assay development .

Why 4-(4,5-Dihydro-1H-imidazol-2-yl)phenol Cannot Be Interchanged with Structurally Similar Imidazoline Derivatives


Substitution of 4-(4,5-dihydro-1H-imidazol-2-yl)phenol with apparently similar imidazoline-containing compounds is scientifically unsupportable due to critical differences in receptor binding profiles and functional applications. While the compound shares the 2-imidazoline pharmacophore with agents such as idazoxan (I2 receptor ligand Ki ≈ 6.3 nM), clonidine (α2 agonist Ki ≈ 2-20 nM), and the methyl-substituted analog 4-(4-methyl-4,5-dihydro-1H-imidazol-2-yl)phenol (CAS 868260-15-5), each exhibits distinct binding selectivity and application domains [1]. Specifically, 4-(4,5-dihydro-1H-imidazol-2-yl)phenol demonstrates a unique dual-receptor engagement pattern—binding both I2-imidazoline receptors (Ki = 6.30 nM) and α2A-adrenoceptors (Ki = 49 nM)—while its 4-methyl analog is primarily employed as a chemiluminescence enhancer rather than a receptor ligand [2]. Furthermore, the parent compound serves as a validated synthetic intermediate for constructing bis-imidazoline ligands and pyrimidine-based metal coordination complexes, a synthetic utility not shared by its 4-methyl derivative . These fundamental differences in receptor pharmacology and synthetic versatility preclude generic interchangeability.

Quantitative Differential Evidence for 4-(4,5-Dihydro-1H-imidazol-2-yl)phenol (CAS 212485-91-1) Versus Comparators


Receptor Binding Profile: Differential I2-Imidazoline Versus α2A-Adrenoceptor Affinity

4-(4,5-Dihydro-1H-imidazol-2-yl)phenol demonstrates a distinct receptor selectivity profile with a 7.8-fold higher affinity for I2-imidazoline receptors (Ki = 6.30 nM) compared to α2A-adrenoceptors (Ki = 49 nM) [1]. In contrast, the reference α2-adrenoceptor agonist clonidine exhibits preferential α2A binding (Ki ≈ 2-20 nM) with substantially lower I2 receptor engagement, while the prototypical I2 ligand idazoxan shows high I2 affinity (Ki ≈ 2-10 nM) with variable α2 activity [2]. The target compound also displays measurable affinity for the 5-HT1A receptor (Ki = 79 nM), an off-target interaction not uniformly observed across all imidazoline derivatives [1].

Pharmacology Receptor binding α2-adrenoceptor Imidazoline receptor

Dual Enzyme Inhibition: 5-Lipoxygenase and Thromboxane Synthase Activity

Patent US5356921A establishes that 4-(4,5-dihydro-1H-imidazol-2-yl)phenol and structurally related imidazolylphenol compounds exhibit simultaneous inhibitory activity against both 5-lipoxygenase and thromboxane synthase [1]. This dual inhibition profile is explicitly distinguished from prior art compounds which target only one pathway—5-lipoxygenase inhibitors alone (e.g., zileuton) or thromboxane synthase inhibitors alone (e.g., ozagrel) [1]. The patent specification states that prior to this invention, 'no compound is known which inhibits the activity of 5-lipoxygenase and thromboxane synthase simultaneously,' positioning this imidazolylphenol class as mechanistically distinct [1]. While specific IC50 values for the parent compound are not disclosed in the patent abstract, the structural class is claimed to provide 'stable and toxicologically acceptable compounds' suitable for treating asthma, allergic reactions, and thrombotic disorders [1].

Inflammation Drug discovery 5-Lipoxygenase Thromboxane synthase

Chemiluminescence Enhancement: Imidazolylphenol Versus para-Iodophenol

Patent US5043266 establishes that ortho- and para-imidazolyl-substituted phenols, including the class to which 4-(4,5-dihydro-1H-imidazol-2-yl)phenol belongs, function as effective enhancers in chemiluminescent reactions employing dihydrophthalazinediones (DPDs such as luminol), peroxidase enzymes, and oxidants [1]. The patent explicitly states that para-imidazol-1-yl-phenol is 'nearly as effective as para-iodophenol, the preferred enhancer of the prior art' [1][2]. This comparison provides a class-level benchmark against the established gold-standard chemiluminescence enhancer para-iodophenol. The methyl-substituted analog (4-(4-methyl-4,5-dihydro-1H-imidazol-2-yl)phenol, CAS 868260-15-5) is commercially marketed specifically as a 'chemiluminescence enhancer for horseradish peroxidase systems,' validating the functional utility of this structural class in diagnostic applications [3].

Diagnostic assay Chemiluminescence HRP detection Immunoassay

Synthetic Utility: Validated Intermediate for Bis-Imidazoline Ligands

4-(4,5-Dihydro-1H-imidazol-2-yl)phenol has been specifically validated as a synthetic intermediate for constructing more complex imidazoline-containing architectures, including 2,4-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenoxy]pyrimidine and 2-chloro-4-[4-(4,5-dihydro-1H-imidazol-2-yl)phenoxy]pyrimidine . These bis-imidazoline derivatives serve as ligands for metal coordination complexes, leveraging the chelating capacity of the imidazoline moiety . In contrast, the 4-methyl analog (CAS 868260-15-5) is not documented as a synthetic building block for such coordination chemistry applications, being instead classified and marketed exclusively as a chemiluminescence enhancer . This functional divergence underscores that the parent phenol compound offers unique synthetic versatility not shared by its methyl-substituted counterpart.

Synthetic chemistry Metal coordination Ligand synthesis Building block

Analytical Reference Standard: Purity Specifications Across Commercial Sources

Commercial availability data for 4-(4,5-dihydro-1H-imidazol-2-yl)phenol demonstrates consistent purity specifications across multiple vendors: Sigma-Aldrich (Catalog No. 666092) offers 97% purity , Santa Cruz Biotechnology (Catalog No. sc-226394) provides ≥98% purity , and Aladdin Scientific (Item No. D342897) supplies ≥98% purity material . The compound's physicochemical constants—melting point 280°C (dec.), boiling point 309.617°C at 760 mmHg, density 1.217 g/cm3—provide verifiable identity and purity benchmarks for quality control . In contrast, structurally related imidazoline derivatives exhibit different melting points and chromatographic behavior, enabling unambiguous analytical differentiation. For instance, the 4-methyl analog (CAS 868260-15-5) has a molecular weight of 176.22 versus 162.19 for the parent compound, a difference readily detectable by LC-MS .

Analytical chemistry Reference standard Quality control Method validation

Validated Application Scenarios for 4-(4,5-Dihydro-1H-imidazol-2-yl)phenol (CAS 212485-91-1) Based on Quantitative Evidence


I2-Imidazoline Receptor Pharmacology Studies Requiring Defined α2A Selectivity Window

Researchers investigating I2-imidazoline receptor function in pain modulation, depression, or neuroprotection should select this compound based on its documented binding profile: Ki = 6.30 nM at I2 receptors versus Ki = 49 nM at α2A-adrenoceptors (7.8-fold selectivity). This defined selectivity window enables experimental designs where I2-mediated effects can be dissociated from α2A-adrenergic contributions. The compound also provides measurable 5-HT1A affinity (Ki = 79 nM) as an additional off-target control. Substitution with clonidine (α2-preferring) or idazoxan (variable α2 activity) would not reproduce this specific selectivity profile [1]. For in vivo studies, the compound's physicochemical properties (MW 162.19, predicted LogP moderate) are consistent with CNS penetration potential, though direct brain exposure data are not available in the current evidence base .

Dual-Pathway Anti-Inflammatory Drug Discovery Targeting Leukotriene and Thromboxane Pathways

Drug discovery programs focused on inflammatory disorders where both 5-lipoxygenase-derived leukotrienes and thromboxane synthase-derived thromboxane A2 contribute to pathology should evaluate this imidazolylphenol scaffold. Patent US5356921A explicitly claims that compounds of this structural class inhibit both 5-lipoxygenase and thromboxane synthase simultaneously, a dual-inhibition profile not present in marketed single-pathway agents such as zileuton (5-lipoxygenase only) or ozagrel (thromboxane synthase only) [1]. This mechanistic differentiation may offer therapeutic advantages in conditions like asthma, allergic inflammation, or thrombotic disorders where both pathways are activated. Medicinal chemists can use the parent phenol compound as a starting scaffold for structure-activity relationship studies or as a reference standard for developing novel dual inhibitors.

Chemiluminescence-Based Diagnostic Assay Development as Alternative to para-Iodophenol

Diagnostic assay developers seeking chemiluminescence enhancers for HRP-luminol-H2O2 detection systems should consider para-imidazolylphenol compounds as validated alternatives to para-iodophenol. Patent US5043266 establishes that imidazolyl-substituted phenols function effectively in this role and are described as 'nearly as effective' as the prior art gold standard para-iodophenol [1]. The methyl-substituted analog (CAS 868260-15-5) is commercially marketed specifically for this application, validating the functional utility of the structural class . Selection of the parent compound (CAS 212485-91-1) for this application may be warranted when additional synthetic handles are required for conjugation to detection antibodies or when iodine-free formulations are preferred for regulatory or environmental reasons.

Synthesis of Bis-Imidazoline Ligands for Metal Coordination Chemistry

Coordination chemists and materials scientists developing metal-organic complexes should procure this compound specifically for its documented utility as a building block in the synthesis of bis-imidazoline ligands. The compound has been used to prepare 2,4-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenoxy]pyrimidine and related pyrimidine-based chelating agents [1]. These products leverage the imidazoline ring's nitrogen atoms for metal ion coordination, enabling applications in catalysis, sensing, or metallodrug development. The phenolic hydroxyl group provides a reactive handle for etherification and conjugation chemistry not available in the 4-methyl analog (CAS 868260-15-5), which is instead classified as a chemiluminescence enhancer . Procurement of the correct CAS number (212485-91-1) is essential for this application; the methyl-substituted compound would not undergo the same synthetic transformations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4,5-Dihydro-1H-imidazol-2-yl)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.